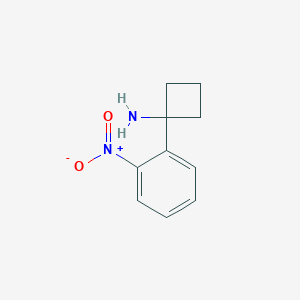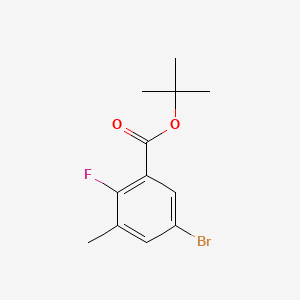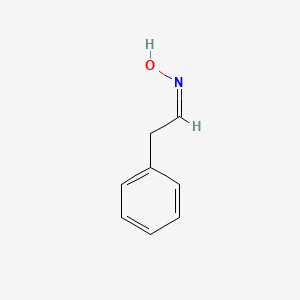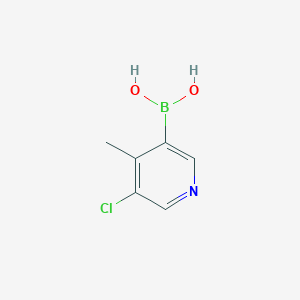
1-(3-Aminophenyl)piperidine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)piperidine-4-methanol is a chemical compound with the molecular formula C13H20N2O. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique structure, which includes a piperidine ring substituted with an aminophenyl group and a methanol group.
Preparation Methods
The synthesis of 1-(3-Aminophenyl)piperidine-4-methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-aminobenzylamine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Aminophenyl)piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminophenyl)piperidine-4-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s aminophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(3-Aminophenyl)piperidine-4-methanol can be compared with other similar compounds, such as:
1-(4-Aminophenyl)piperidine-4-methanol: This compound has a similar structure but with the amino group positioned at the para position on the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.
1-(3-Aminophenyl)piperidine-4-ethanol: This compound has an ethanol group instead of a methanol group, which can affect its solubility and reactivity.
1-(3-Aminophenyl)piperidine-4-carboxylic acid: This compound contains a carboxylic acid group, making it more acidic and potentially altering its biological activity
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an aminophenyl group and a methanol group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[1-(3-aminophenyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H18N2O/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2 |
InChI Key |
JVBSERFNLCHCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744882.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744895.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)
![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
![1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)

![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)
